![molecular formula C16H19FN6O2 B11260849 2-(azepan-1-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine](/img/structure/B11260849.png)
2-(azepan-1-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an azepane ring, a fluorophenyl group, and nitro substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2,4,6-trichloropyrimidine with amines under controlled conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Azepane Ring Formation: The azepane ring is incorporated through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Cyclization: The azepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Amine precursors, often under acidic or basic conditions to facilitate ring closure.
Major Products
Reduction: Formation of 2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-AMINOPYRIMIDINE-4,6-DIAMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused ring systems with potential biological activity.
Scientific Research Applications
2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure due to the presence of nitrogen-containing heterocycles.
Fluorophenyl Compounds: Share the fluorophenyl group, contributing to their chemical reactivity and biological activity.
Nitropyrimidine Derivatives: Contain nitro groups on the pyrimidine ring, similar to the target compound.
Uniqueness
2-(AZEPAN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to the combination of its azepane ring, fluorophenyl group, and nitro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19FN6O2 |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19FN6O2/c17-11-7-3-4-8-12(11)19-15-13(23(24)25)14(18)20-16(21-15)22-9-5-1-2-6-10-22/h3-4,7-8H,1-2,5-6,9-10H2,(H3,18,19,20,21) |
InChI Key |
JSMCAAZIQRBUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Origin of Product |
United States |
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